molecular formula C8H12N4O B1373231 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one CAS No. 1315365-07-1

3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

Cat. No.: B1373231
CAS No.: 1315365-07-1
M. Wt: 180.21 g/mol
InChI Key: ZDAJYANVWRSSAH-UHFFFAOYSA-N
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Description

3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound with a molecular formula of C8H12N4O and a molecular weight of 180.21 g/mol . This compound features a pyrrolidinone ring substituted with an amino group and a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with appropriate amines under specific conditions . The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

Properties

IUPAC Name

3-amino-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAJYANVWRSSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

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